4-(4-hydroxyquinazolin-2-yl)-N-[2-(pyrimidin-2-ylamino)ethyl]butanamide
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Overview
Description
4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)-N-[2-(2-PYRIMIDINYLAMINO)ETHYL]BUTANAMIDE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)-N-[2-(2-PYRIMIDINYLAMINO)ETHYL]BUTANAMIDE typically involves multi-step organic reactions One common method involves the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazolinone core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)-N-[2-(2-PYRIMIDINYLAMINO)ETHYL]BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities.
Scientific Research Applications
4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)-N-[2-(2-PYRIMIDINYLAMINO)ETHYL]BUTANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)-N-[2-(2-PYRIMIDINYLAMINO)ETHYL]BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This can lead to the modulation of various biochemical pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYLACETAMIDE
- 4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)THIOACETYLAMINOBENZAMIDE
- 4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)HYDRAZONOACETONITRILE
Uniqueness
4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)-N-[2-(2-PYRIMIDINYLAMINO)ETHYL]BUTANAMIDE is unique due to its specific structural features, such as the combination of the quinazolinone core with the pyrimidinylaminoethyl side chain. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C18H20N6O2 |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
4-(4-oxo-3H-quinazolin-2-yl)-N-[2-(pyrimidin-2-ylamino)ethyl]butanamide |
InChI |
InChI=1S/C18H20N6O2/c25-16(19-11-12-22-18-20-9-4-10-21-18)8-3-7-15-23-14-6-2-1-5-13(14)17(26)24-15/h1-2,4-6,9-10H,3,7-8,11-12H2,(H,19,25)(H,20,21,22)(H,23,24,26) |
InChI Key |
IHUYXASKJWETAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CCCC(=O)NCCNC3=NC=CC=N3 |
Origin of Product |
United States |
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